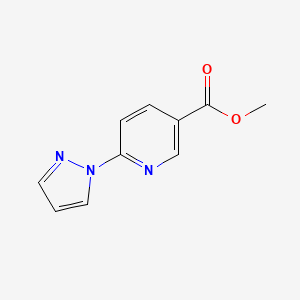

methyl 6-(1H-pyrazol-1-yl)nicotinate

描述

Significance of Pyrazole (B372694) and Nicotinate (B505614) Moieties in Bioactive Molecules

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This means that this particular chemical structure is frequently found in compounds that exhibit a wide range of biological activities. The presence of both hydrogen bond donors and acceptors in the pyrazole ring allows for diverse interactions with biological targets. researchgate.net Indeed, pyrazole derivatives have been successfully developed into a variety of drugs, including anti-inflammatory agents like celecoxib, and anticancer drugs. researchgate.netanaxlab.com The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting the natural occurrence of this important chemical motif. mdpi.com

Similarly, the nicotinate moiety, a derivative of nicotinic acid (vitamin B3), is a crucial component in numerous biological processes. Nicotinic acid and its derivatives are precursors to the essential coenzymes NAD and NADP, which are vital for a vast array of metabolic reactions in the body. researchgate.net Beyond its fundamental biological role, the nicotinate structure is a key component in a number of pharmaceuticals and agrochemicals. researchgate.netnih.gov In the realm of agriculture, derivatives of nicotinic acid have been investigated for their insecticidal and herbicidal properties. nih.govnih.gov

Overview of Methyl 6-(1H-pyrazol-1-yl)nicotinate as a Scaffold in Medicinal and Agricultural Chemistry

The combination of the pyrazole and nicotinate moieties in this compound creates a versatile scaffold for the development of new chemical entities with potential applications in both medicine and agriculture. As a scaffold, this compound provides a foundational structure that can be chemically modified to create a library of related compounds with diverse properties. Researchers have utilized this compound as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the fields of anti-inflammatory and anti-cancer agents, due to its ability to interact with specific biological targets. neuroquantology.com

In agricultural chemistry, there is growing interest in developing new and effective pesticides. The structural motifs present in this compound are found in a number of commercial fungicides and herbicides. nih.govmdpi.com For instance, several modern fungicides are known to contain a pyrazole ring, which is crucial for their biological activity. nih.gov The nicotinate portion also has a history of use in the development of insecticides. nih.govnih.gov Therefore, this compound serves as a promising starting point for the discovery of new agrochemicals.

Historical Context of Nicotinate Derivatives in Chemical Synthesis and Drug Discovery

The history of nicotinate derivatives is intrinsically linked to the discovery and understanding of nicotinic acid, or niacin. Initially synthesized in 1867 through the oxidation of nicotine, its nutritional importance was not recognized until the early 20th century. nih.gov In 1937, American biochemist Conrad Elvehjem discovered that nicotinic acid could cure pellagra, a disease caused by its deficiency. nih.gov

Beyond its role as a vitamin, nicotinic acid was found to have lipid-lowering properties in the 1950s, leading to its use as a drug to treat high cholesterol. nih.gov This discovery spurred further research into nicotinic acid derivatives to improve its efficacy and reduce side effects. nih.gov The development of various synthetic methods for nicotinic acid and its esters, like methyl nicotinate, has been a continuous area of research, driven by their importance as building blocks in the pharmaceutical and agrochemical industries. mdpi.com The journey of nicotinate derivatives from a simple chemical to a vital nutrient and a versatile therapeutic agent underscores the enduring importance of this chemical class in scientific discovery.

Detailed Research Findings

While specific biological activity data for this compound is not widely published in publicly accessible literature, the activity of closely related compounds provides strong evidence for its potential. The following tables summarize the physicochemical properties of the title compound and the biological activities of analogous structures.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 321533-62-4 | anaxlab.com |

| Molecular Formula | C10H9N3O2 | anaxlab.com |

| Molecular Weight | 203.20 g/mol | anaxlab.com |

| Physical Form | Solid | bohrium.com |

| Purity | ≥98% | bohrium.com |

| IUPAC Name | This compound | bohrium.com |

Biological Activity of Structurally Related Pyrazole-Nicotinamide and Pyrazole-Picolinic Acid Derivatives

| Compound Structure | Target Organism/Assay | Activity (EC50/Inhibition) | Source |

| N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-6-chloronicotinamide | Sclerotinia sclerotiorum | 73.5% inhibition of mycelial growth at 50 mg/L | nih.gov |

| 4-Amino-3,5-dichloro-6-(3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)picolinic acid | Arabidopsis thaliana (root growth inhibition) | - | mdpi.com |

| Substituted pyrazole isothiocyanates | Echinochloa crusgalli L. (Barnyard grass) | EC50 = 64.32 µg/mL (for compound 3-1) | nih.govmdpi.com |

| Substituted pyrazole isothiocyanates | Cyperus iria L. (Rice flatsedge) | EC50 = 65.83 µg/mL (for compound 3-1) | nih.govmdpi.com |

Note: The data presented for related compounds is to illustrate the potential biological activity of the pyrazole-nicotinate scaffold. EC50 is the half maximal effective concentration.

Structure

3D Structure

属性

IUPAC Name |

methyl 6-pyrazol-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-4-9(11-7-8)13-6-2-5-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCLEEDBRQOXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395801 | |

| Record name | methyl 6-(1H-pyrazol-1-yl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321533-62-4 | |

| Record name | methyl 6-(1H-pyrazol-1-yl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 6 1h Pyrazol 1 Yl Nicotinate

Advanced Synthetic Routes to Methyl 6-(1H-pyrazol-1-yl)nicotinate

The construction of the this compound framework can be achieved through several sophisticated synthetic strategies. These methods primarily focus on the efficient and controlled formation of the pyrazole (B372694) and pyridine (B92270) ring systems and their linkage.

Regioselective Functionalization Approaches

The regioselective synthesis of pyrazoles is a critical aspect of preparing the target compound, ensuring the desired connectivity between the pyridine and pyrazole rings. One notable approach involves the reaction of N-monosubstituted hydrazones with nitroolefins. This method provides a high degree of regioselectivity in the formation of 1,3,5-trisubstituted pyrazoles. orgsyn.org The reaction proceeds via a one-pot protocol where a hydrazone, formed in situ from an aldehyde and a monosubstituted hydrazine (B178648), reacts with a nitroolefin. The solvent choice is crucial, with polar solvents favoring the reaction. orgsyn.org

Another regioselective method is the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine. nih.gov This approach leads to the formation of highly functionalized phenylaminopyrazoles. While not a direct synthesis of the target compound, these methods illustrate the principles of controlling regioselectivity in pyrazole formation, which is a key challenge in the synthesis of asymmetrically substituted pyrazoles.

A general procedure for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles is detailed in the table below:

| Step | Reagents and Conditions | Role |

| 1 | Aldehyde, Monosubstituted Hydrazine, Methanol (B129727), Room Temperature | Formation of N-monosubstituted hydrazone intermediate |

| 2 | Nitroolefin, Room Temperature, 72 hours | Cycloaddition and subsequent aromatization to form the pyrazole ring |

This regioselective approach is pivotal for controlling the substitution pattern on the pyrazole ring, a crucial factor in determining the biological activity of the final molecule.

Palladium-Catalyzed Coupling Reactions for Pyrazole Introduction

Palladium-catalyzed cross-coupling reactions represent a powerful and widely used method for the formation of C-N bonds, and they have been successfully applied to the synthesis of this compound. The Buchwald-Hartwig amination is a key reaction in this context, enabling the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst.

In a specific application, methyl 6-chloronicotinate can be coupled with pyrazole using a palladium catalyst to afford this compound. This reaction typically employs a palladium source, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), in combination with a phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of the catalytic cycle. A base is also required to facilitate the reaction.

| Component | Example | Purpose |

| Pyridine Precursor | Methyl 6-chloronicotinate | Electrophilic coupling partner |

| Pyrazole Source | Pyrazole | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(OAc)2 | Facilitates the cross-coupling |

| Ligand | Xantphos | Stabilizes and activates the catalyst |

| Base | Cs2CO3 | Promotes the deprotonation of pyrazole |

| Solvent | Dioxane | Reaction medium |

This method offers a direct and efficient route to the target compound, often with high yields and good functional group tolerance.

Cyclization and Condensation Strategies from Precursors

The synthesis of the pyrazolyl-nicotinate scaffold can also be achieved through cyclization and condensation reactions, where one or both of the heterocyclic rings are constructed from acyclic or different cyclic precursors. The Knorr pyrazole synthesis and related cyclocondensation reactions are fundamental to this approach. nih.gov

One strategy involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. For instance, a substituted hydrazine can be reacted with a 1,3-diketone to form the pyrazole ring. In the context of the target molecule, a precursor containing the nicotinic acid ester moiety and a hydrazine group could be envisaged to react with a suitable three-carbon synthon to form the pyrazole ring.

A relevant example is the cyclocondensation of a hydrazino functional group with acetylacetone (B45752) to form a dimethyl-substituted pyrazole ring. nih.gov This reaction is often carried out in a suitable solvent like ethanol (B145695) and may be acid-catalyzed.

| Reactant 1 | Reactant 2 | Product Feature |

| Hydrazine derivative | 1,3-Dicarbonyl compound | Pyrazole ring |

Furthermore, the pyridine ring itself can be constructed through cyclocondensation reactions, such as the Hantzsch pyridine synthesis or variations thereof, which involve the condensation of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonia equivalent. youtube.com

Derivatization Strategies and Analogue Synthesis

This compound serves as a versatile intermediate for the synthesis of a wide range of analogues through derivatization of its functional groups. chemimpex.com

Ester Hydrolysis and Amidation Reactions

The methyl ester group of the target compound is a key functional handle for further modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, 6-(1H-pyrazol-1-yl)nicotinic acid, under basic conditions, for example, using lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and a suitable organic solvent like methanol or tetrahydrofuran. chemscene.com

The resulting carboxylic acid is a valuable intermediate for the synthesis of amides. Amidation can be achieved by activating the carboxylic acid with a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), followed by reaction with a primary or secondary amine. This allows for the introduction of a diverse range of substituents at this position.

| Transformation | Reagents | Product |

| Ester Hydrolysis | LiOH, H2O/THF | 6-(1H-Pyrazol-1-yl)nicotinic acid |

| Amidation | Amine, HATU, DIPEA, DMF | 6-(1H-Pyrazol-1-yl)-N-substituted-nicotinamide |

Functionalization of the Pyridine Ring

The pyridine ring of this compound can also be functionalized to generate further analogues. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the pyrazolyl and ester substituents.

While direct electrophilic substitution on the pyridine ring might be challenging, nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring is a viable strategy. For instance, if the pyrazole was introduced via coupling to a dihalopyridine, the remaining halogen could be displaced by various nucleophiles.

Furthermore, the synthesis of pyridazinone derivatives from a pyrazolyl-containing precursor has been reported, which involved reactions on a six-membered nitrogen-containing ring. researchgate.net This suggests that the pyridine ring in the target compound could potentially undergo similar transformations, such as oxidation or rearrangement reactions, under specific conditions to yield novel heterocyclic systems.

Modifications of the Pyrazole Moiety

The pyrazole ring within this compound is a versatile scaffold that allows for various structural modifications. These modifications are crucial for tuning the electronic properties and biological activities of the resulting derivatives. chim.it Synthetic strategies often focus on the functionalization of the pyrazole ring at its C3, C4, and C5 positions, either during the initial ring formation or through post-synthetic modifications. chim.itnih.gov

One common approach involves the cyclocondensation of substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.gov By using appropriately substituted 1,3-dicarbonyl precursors, various groups can be introduced onto the pyrazole ring. For instance, the synthesis of methyl 6-[3-alkyl(aryl/heteroaryl)-5-trifluoromethyl-1H-pyrazol-1-yl] nicotinates has been achieved through the hydrolysis of intermediate pyrazolines, followed by esterification. This method allows for the introduction of diverse substituents at the C3 and C5 positions of the pyrazole moiety.

Another strategy for pyrazole modification is through electrophilic substitution reactions. The pyrazole ring is an electron-rich system, making it susceptible to electrophilic attack, particularly at the C4 position. chim.it Halogenation, nitration, and formylation are common transformations that introduce functional handles for further derivatization. For example, Vilsmeier-Haack reaction conditions can be employed to introduce a formyl group at the C4 position of the pyrazole ring, which can then be used in subsequent reactions to build more complex structures. nih.gov

The following table summarizes selected examples of modifications on the pyrazole moiety of related pyrazole-containing compounds, illustrating the versatility of synthetic approaches.

| Starting Material | Reagents and Conditions | Modified Product | Research Finding |

| 4-alkoxy-4-aryl(alkyl)-1,1,1-trifluoro-3-buten-2-ones | 1. Thiosemicarbazide, CH3OH2. H2SO4 96%, reflux | 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles | Dehydration and removal of the thiocarboxyamide group yields the desired trifluoromethyl-substituted pyrazoles. nih.gov |

| Hydrazones | Vilsmeier-Haack reagent (POCl3/DMF) | 1,3-disubstituted-1H-pyrazole-4-carbaldehydes | Efficient method for introducing a formyl group at the C4 position of the pyrazole ring. nih.gov |

| Chalcone-type compound | Phenyl hydrazine hydrochloride (3 + 2 annulation) | Thiophene-pyrazole hybrids | A route to synthesize pyrazoles with thiophene (B33073) substituents, which have been screened for antimicrobial and antioxidant activities. nih.gov |

Synthesis of Hybrid Compounds Incorporating Other Heterocycles

The fusion or linkage of the this compound scaffold with other heterocyclic systems is a prominent strategy in drug discovery to create novel molecular entities with potentially enhanced biological activities. researchgate.netresearchgate.net The synthesis of such hybrid compounds often involves the versatile reactivity of the aminopyrazole precursors or the functional groups on the pyrazolo[3,4-b]pyridine core. researchgate.netnih.gov

One of the primary methods for constructing fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov This approach allows for the formation of the pyridine ring onto a pre-existing pyrazole. The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov Multicomponent reactions (MCRs) are also widely employed for the efficient, one-pot synthesis of these fused systems. hilarispublisher.com

Furthermore, the pyrazole moiety itself can be linked to other heterocycles through various coupling reactions. For example, pyrazole derivatives can be functionalized to participate in cross-coupling reactions, enabling the formation of C-C or C-N bonds with other heterocyclic rings. The synthesis of pyrazole-derived thiophene hybrids has been achieved through annulation reactions. nih.gov

The following table presents examples of synthetic strategies leading to hybrid compounds incorporating pyrazole and other heterocyclic rings.

| Starting Materials | Reagents and Conditions | Hybrid Product | Research Finding |

| 5-aminopyrazole, 1,3-dicarbonyl compounds | Various, often involving condensation | Pyrazolo[3,4-b]pyridines | A common and versatile method for constructing the pyrazolo[3,4-b]pyridine scaffold. nih.gov |

| 5-aminopyrazoles, α,β-unsaturated ketones | Michael addition followed by cyclization and oxidation | Pyrazolo[3,4-b]pyridines | A plausible mechanism involves a Michael addition as the initial step. nih.gov |

| α,β-unsaturated aldehyde, cyclic-1,3-diketone, 5-aminopyrazole | DMSO, 100 °C, open air | Styryl-linked pyridine derivatives fused with pyrazole | A one-pot reaction for the synthesis of complex hybrid heterocyclic scaffolds. researchgate.net |

Stereochemical Considerations in Synthesis

The synthesis of chiral derivatives of this compound presents a significant challenge due to the potential for stereoisomerism. While the parent compound is achiral, the introduction of substituents on either the pyrazole or pyridine ring, or on the ester group, can lead to the formation of chiral centers or atropisomerism. The controlled synthesis of a specific stereoisomer is often crucial for biological activity. bohrium.comrsc.org

Asymmetric synthesis of pyrazole-containing compounds has been an area of active research. rsc.orgthieme-connect.com Catalytic asymmetric methods, employing either metal complexes or organocatalysts, are powerful tools for the enantioselective functionalization of pyrazoles and the construction of chiral pyrazolone (B3327878) derivatives. bohrium.comrsc.orgthieme-connect.com For instance, N-heterocyclic carbene (NHC)-catalyzed asymmetric [3+3] annulation reactions have been successfully used to synthesize enantioenriched pyrazolo[3,4-b]pyridin-6-ones. bohrium.comrsc.org

However, the literature specifically detailing the stereoselective synthesis of this compound analogs is limited. General strategies for the asymmetric synthesis of chiral pyrazoles often involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. The development of stereoselective methods for the direct synthesis of chiral methyl 6-(substituted-pyrazol-1-yl)nicotinates remains a developing area.

The following table highlights general approaches to the asymmetric synthesis of chiral pyrazole-containing compounds, which could potentially be adapted for the target molecule.

| Reaction Type | Catalyst/Method | Product Type | Key Finding |

| Asymmetric [3+3] annulation | N-Heterocyclic Carbene (NHC) | Chiral pyrazolo[3,4-b]pyridin-6-ones | Efficient for the enantioselective construction of fused pyrazole systems. bohrium.comrsc.org |

| Asymmetric C-H arylation | SPINOL-derived phosphoric acid | Axially chiral 4-arylpyrazoles | Enables the synthesis of atropisomeric pyrazoles with high enantioselectivity. rsc.org |

| Asymmetric [2+4] cycloaddition | N-Heterocyclic Carbene (NHC) | Spirocyclic pyrano[2,3-c]pyrazoles | Provides access to complex spirocyclic systems with a chiral quaternary carbon center. acs.org |

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazole and nicotinic acid derivatives, to minimize environmental impact and enhance sustainability. rsc.orgchimia.chnih.gov These approaches focus on the use of environmentally benign solvents, renewable starting materials, energy-efficient reaction conditions (such as microwave irradiation), and the development of catalytic processes. hilarispublisher.com

For the synthesis of nicotinic acid and its derivatives, greener methods are being explored as alternatives to traditional oxidation processes that often use harsh reagents. nih.govresearchgate.net Catalytic gas-phase oxidation of picolines is considered a state-of-the-art green process for niacin production. chimia.ch Furthermore, biocatalysis, using enzymes like lipase, has been employed for the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614) in sustainable continuous-flow microreactors, offering high yields and shorter reaction times. rsc.org

In the context of pyrazole synthesis, numerous green methodologies have been developed. These include one-pot multicomponent reactions, which improve atom economy and reduce waste. hilarispublisher.com The use of alternative energy sources like microwave irradiation can significantly accelerate reaction rates and improve yields. researchgate.netresearchgate.net Solvent-free reaction conditions or the use of greener solvents such as water or ionic liquids are also key strategies. hilarispublisher.com

The following table summarizes various green chemistry approaches applicable to the synthesis of pyrazole and nicotinic acid derivatives.

| Green Chemistry Principle | Synthetic Approach | Target/Related Compound | Advantage |

| Use of Biocatalysts | Lipase-catalyzed amidation | Nicotinamide derivatives | High yields, shorter reaction times, environmentally friendly. rsc.org |

| Catalytic Oxidation | Gas-phase oxidation of picoline | Nicotinic acid | High selectivity, reduced pollutants compared to older methods. chimia.ch |

| Alternative Energy Source | Microwave-assisted synthesis | Pyrazole-fused pyridine derivatives | Accelerated reaction rates, often leading to higher yields. researchgate.net |

| Multicomponent Reactions | One-pot synthesis | Fused pyrazole heterocycles | Increased efficiency, atom economy, and reduced waste. hilarispublisher.com |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For a molecule like methyl 6-(1H-pyrazol-1-yl)nicotinate, with a rotatable bond between the pyrazole (B372694) and pyridine (B92270) rings, multiple conformations are possible.

Ligand-Protein Interaction Profiling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net Pyrazole derivatives are known to interact with various biological targets, including protein kinases and enzymes involved in viral replication. nih.govrjpbcs.com

Docking simulations for pyrazole-containing compounds typically reveal key interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the pyrazole and pyridine rings, as well as the carbonyl oxygen of the ester group, can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic rings can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the protein's active site.

Docking studies on various pyrazole derivatives against protein kinases like VEGFR-2, Aurora A, and CDK2 have shown that these compounds can fit deeply within the binding pocket, demonstrating their potential as inhibitors. nih.gov The binding energy, a key output of docking simulations, quantifies the affinity of the ligand for the protein.

| Pyridine Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Derivative 1b | VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046 | Hydrogen Bond |

| Derivative 1d | Aurora A (2W1G) | -8.57 | Ala213 | Hydrogen Bond |

| Derivative 2b | CDK2 (2VTO) | -10.35 | Leu83, Gln131 | Hydrogen Bond |

| Derivative 1c | Pokeweed Antiviral Protein (1J1S) | -9.0 | ARG:178, GLY:208 | Hydrogen Bond |

Note: The data in this table is based on studies of various pyrazole derivatives and is presented for illustrative purposes of the types of results obtained from docking simulations. The specific derivatives are referenced in the source material. nih.govrjpbcs.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. researchgate.net

DFT calculations are used to determine the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, the nitrogen atoms and the carbonyl oxygen are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms on the rings would be areas of positive potential. nih.gov Such analyses are common for pyrazole and pyridine derivatives to understand their reactivity. nih.govnih.gov

Quantum chemical methods can simulate spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. jocpr.com Theoretical calculations of vibrational frequencies (IR) and chemical shifts (NMR) for pyrazole derivatives have been shown to correlate well with experimental data. jocpr.comresearchgate.net These simulations are invaluable for:

Confirming the molecular structure by comparing calculated spectra with experimental results.

Assigning specific peaks in the spectra to corresponding atoms or vibrational modes.

Investigating tautomeric forms, as seen in studies of pyrazolones and aminopyrazoles. nih.govresearchgate.net

For this compound, simulations would predict the characteristic C=O stretching frequency in the IR spectrum and the chemical shifts of the distinct protons and carbons in the NMR spectra. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

While molecular docking provides a static picture of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view. eurasianjournals.com MD simulations track the movements of atoms over time, providing information on the stability of the ligand-protein complex and the conformational changes that may occur. mdpi.com

In studies of pyrazole-containing compounds, MD simulations are used to:

Validate docking results by assessing the stability of the predicted binding pose over a set time period (e.g., nanoseconds). nih.gov

Analyze the flexibility of the ligand and protein through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.govsci-hub.se

Explore the binding and unbinding pathways of a ligand, offering insights into its binding kinetics.

These simulations are computationally intensive but provide a more realistic model of the biological environment, complementing the initial findings from docking. mdpi.com

Predictive Modeling of Pharmacokinetic and Pharmacodynamic Parameters

In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. ajol.info Predicting these parameters early in the drug discovery process helps to identify compounds with favorable pharmacokinetic profiles and avoid costly failures in later stages.

For pyrazole derivatives, various web-based tools and software are used to predict properties such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and toxicity risks like mutagenicity or carcinogenicity. ajol.infojapsonline.comresearchgate.net

| ADMET Parameter | Predicted Property/Risk | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good absorption after oral administration. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Suggests whether the compound is likely to have central nervous system effects. |

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Predicted as an inhibitor or non-inhibitor | Indicates potential for drug-drug interactions. |

| AMES Mutagenicity | Predicted as positive or negative | Assesses the potential to cause DNA mutations. |

| Hepatotoxicity (Liver Toxicity) | Predicted as positive or negative | Evaluates the risk of drug-induced liver injury. |

| Drug-Likeness (e.g., Lipinski's Rule of 5) | Compliant or Non-compliant | Assesses if the compound has properties consistent with known oral drugs. |

Note: This table represents a typical output from in silico ADMET prediction studies for pyrazole-like compounds. ajol.inforesearchgate.net The actual values for this compound would require a specific computational analysis.

Biological Activities and Mechanisms of Action of Methyl 6 1h Pyrazol 1 Yl Nicotinate Derivatives

Medicinal Chemistry Applications

The structural characteristics of methyl 6-(1H-pyrazol-1-yl)nicotinate derivatives make them valuable building blocks in the synthesis of novel bioactive molecules. chemimpex.com Researchers have successfully utilized this scaffold to develop compounds with potential applications in treating inflammation, cancer, and neurological disorders, among other conditions. The ability to systematically alter the substituents on both the pyrazole (B372694) and pyridine (B92270) rings allows for the fine-tuning of their pharmacological properties.

Anti-inflammatory Agent Research

Derivatives of pyrazole have a long-standing history in the development of anti-inflammatory drugs. mdpi.comglobalresearchonline.net Research has shown that certain pyrazole-containing compounds can exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. mdpi.comjrmds.in For instance, studies on various pyrazoline derivatives have demonstrated significant anti-inflammatory activity in animal models, such as the carrageenan-induced rat paw edema model. jrmds.innih.gov Some of these compounds have shown efficacy comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and celecoxib. mdpi.comjrmds.in The anti-inflammatory potential of this class of compounds is often linked to their ability to selectively inhibit COX-2, which can lead to a more favorable gastrointestinal safety profile compared to non-selective COX inhibitors. nih.gov

| Compound Type | Key Findings | Model/Assay | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Exhibited the highest anti-inflammatory profile. | In vivo/In vitro | mdpi.com |

| Substituted Pyrazole Derivatives | Screened for COX-1/COX-2 inhibitory activity. | Carrageenan-induced rat paw edema | mdpi.com |

| Thiophene (B33073)–pyrazole hybrids | Showed excellent in vivo anti-inflammatory activity. | Ligand-based approach | mdpi.com |

| 3-methyl pyrazolone (B3327878) derivatives | Showed significant anti-inflammatory activity. | Carrageenan-induced rat paw edema | nih.gov |

| Sulfonamide pyrazoline derivatives | Showed anti-inflammatory activity compared to control. | Egg white induced edema | jrmds.in |

Anticancer Agent Research and Aurora B Kinase Inhibition

The pyrazole scaffold is a prominent feature in many compounds investigated for their anticancer properties. nih.gov One of the key targets in this area is the Aurora kinase family, particularly Aurora A and Aurora B, which are crucial for cell cycle regulation and are often overexpressed in various human tumors. nih.gov

Derivatives of this compound have been explored as potential inhibitors of these kinases. For example, a series of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were synthesized and evaluated for their ability to inhibit Aurora-A kinase. nih.gov One compound from this series, designated as P-6, demonstrated potent cytotoxicity against HCT 116 and MCF-7 cancer cell lines and also showed significant inhibition of Aurora-A kinase. nih.gov

Furthermore, pyrazole-based compounds have been investigated as inhibitors of other kinases involved in cancer progression, such as the receptor tyrosine kinase c-Met. researchgate.net The HGF/c-Met signaling pathway is known to be deregulated in many cancers, playing a role in tumor growth and metastasis. researchgate.net Structure-based drug design has led to the discovery of potent and selective c-Met inhibitors containing the pyrazole moiety. researchgate.net Additionally, research has focused on developing pyrazole derivatives that can overcome drug resistance, such as those targeting solvent-front mutations in the RET kinase, a driver in certain cancers. nih.gov

| Compound/Derivative | Target | Key Findings | Reference |

|---|---|---|---|

| (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)- chemimpex.comnih.govresearchgate.nettriazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline | c-Met | Highly selective c-Met inhibitor discovered from HTS hit. | researchgate.net |

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives (P-6) | Aurora-A kinase | Potent cytotoxicity against HCT 116 and MCF-7 cell lines; IC50 value of 0.11 ± 0.03 µM for Aurora-A kinase inhibition. | nih.gov |

| 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives (20p) | RET and RET solvent-front mutants | Potent inhibition of RETG810R, RETG810S, and RETG810C with IC50 values of 5.7-8.3 nM. | nih.gov |

Neurological Disorder Research

The versatility of the this compound scaffold extends to the field of neuroscience, where its derivatives are being investigated for the treatment of various neurological disorders. chemimpex.com One area of focus is the development of antagonists for the adenosine (B11128) A2A receptor, which is highly expressed in the striatum and is a target for treating Parkinson's disease. nih.gov Optimization of 2,4,6-trisubstituted pyrimidines, which can be synthesized from pyrazole-containing precursors, has led to the identification of potent A2A receptor antagonists. nih.gov

Another avenue of research involves the development of inhibitors for enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE). researchgate.net Tacrine, an AChE inhibitor used for Alzheimer's disease, has served as a template for designing new analogues, some of which incorporate a pyrazole ring to potentially improve efficacy and reduce side effects. researchgate.net The goal is to create multi-target compounds that can address various pathological aspects of these complex disorders. researchgate.net

| Compound Class | Target | Potential Application | Reference |

|---|---|---|---|

| 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives | Adenosine A2A Receptor | Parkinson's Disease | nih.gov |

| Spirooxindole analogs with pyrazole scaffold | Acetylcholinesterase (AChE) | Neurodegenerative Diseases | researchgate.net |

| Tacrine analogues | Acetylcholinesterase (AChE) | Alzheimer's Disease | researchgate.net |

Enzyme Inhibition Studies (e.g., DHODH, P2Y12 receptor)

The this compound framework has proven to be a valuable starting point for designing inhibitors of various enzymes. One notable target is dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibition of human DHODH is a therapeutic strategy for immunosuppression and has antiviral applications. nih.gov Researchers have synthesized and evaluated a range of 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives, leading to the discovery of highly potent human DHODH inhibitors. nih.gov

Another area of investigation is the development of antagonists for the P2Y12 receptor, a crucial mediator of platelet activation and aggregation. While specific data on this compound derivatives targeting the P2Y12 receptor is not extensively detailed in the provided context, the broader class of pyrazole-containing compounds has been explored for antithrombotic potential.

Furthermore, pyrazole derivatives have been studied as activators of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway, which is a target for diseases related to metabolism and aging. nih.gov Optimization of urea-containing derivatives with a triazolopyridine core, which can be derived from pyrazole precursors, has yielded potent NAMPT activators with improved pharmacological profiles. nih.gov

| Compound/Derivative | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives | Dihydroorotate Dehydrogenase (DHODH) | Highly active inhibitors, more potent than brequinar (B1684385) and teriflunomide. | nih.gov |

| 1-[2-(1-methyl-1H-pyrazol-5-yl)- chemimpex.comnih.govresearchgate.nettriazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea (21) | Nicotinamide Phosphoribosyltransferase (NAMPT) | Potent NAMPT activator with attenuated CYP inhibition. | nih.gov |

Receptor Binding Investigations

The ability of this compound derivatives to interact with various biological receptors is a cornerstone of their medicinal chemistry applications. chemimpex.com Molecular docking studies are frequently employed to predict and understand the binding modes of these compounds within the active sites of their target proteins. researchgate.net For instance, docking studies of pyrazole derivatives with receptor tyrosine kinases like VEGFR-2 have helped in identifying potential inhibitors for angiogenesis. researchgate.net

The structural flexibility of the pyrazole scaffold allows for the introduction of different functional groups that can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the receptor's binding pocket. researchgate.net These computational studies, combined with experimental binding assays, are crucial for guiding the rational design of more potent and selective ligands. Research has explored the binding of pyrazole derivatives to a variety of receptors, including G-protein coupled receptors (GPCRs) like the adenosine A2A receptor, highlighting the broad applicability of this chemical class in targeting diverse receptor families. nih.gov

Structure-Activity Relationship (SAR) Studies for Therapeutic Efficacy

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds derived from the this compound scaffold. researchgate.net These studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. By synthesizing and testing a series of analogues with varied substituents, researchers can identify the key structural features required for potent and selective therapeutic effects. nih.gov

For example, in the development of anti-inflammatory pyrazole derivatives, SAR studies have revealed that the nature and position of substituents on the phenyl rings can significantly influence COX-2 selectivity and potency. mdpi.com Similarly, in the context of anticancer agents, SAR studies on pyrazole-based kinase inhibitors have elucidated the importance of specific functional groups for achieving high affinity and selectivity for the target kinase. nih.gov These investigations have shown that even subtle changes, such as the introduction of a methyl or methoxy (B1213986) group, can dramatically alter the inhibitory activity of a compound. nih.gov The insights gained from SAR studies are invaluable for the rational design of new drug candidates with improved efficacy and reduced off-target effects. nih.gov

| Compound Series | Therapeutic Area | Key SAR Findings | Reference |

|---|---|---|---|

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives | Anticancer | Compound P-6 showed potent cytotoxicity and Aurora-A kinase inhibition. | nih.gov |

| 3-methyl pyrazolone derivatives | Anti-inflammatory | PYZ2 (4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one) was found to be the most active. | nih.gov |

| Indeno[2,1-c]pyrazolones | HIF-1 Inhibition | Ring activating groups like methyl and methoxy at the para position improved activity. | nih.gov |

| Sulfonamide pyrazoline derivatives | Anti-inflammatory | Compounds Z5 and Z2 showed more activity compared to diclofenac. | jrmds.in |

| 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives | Anticancer (RET inhibition) | Systematic modification led to potent inhibitors of RET solvent-front mutants. | nih.gov |

Agricultural Chemistry Applications

The structural backbone of this compound is a foundation for developing new agrochemicals aimed at protecting crops and managing plant growth.

The development of derivatives based on the nicotinic acid structure is a key strategy in creating new insecticides. jocpr.com The goal is to synthesize compounds that are effective against a range of agricultural pests. Research has focused on modifying the nicotinic acid backbone, including its ester form, methyl nicotinate (B505614), to create novel molecules with enhanced potency. jocpr.comjocpr.com These compounds often function as acute contact and stomach poisons and may possess systemic properties, allowing them to be absorbed and transported within the plant to target pests that feed on various plant parts. jocpr.com The design of these agrochemicals frequently involves creating analogs that target specific biological pathways in insects that are different from those in mammals, aiming for higher selectivity and safety for non-target organisms. Pyrazole-containing insecticides, for instance, have become a major structural class in crop protection. frontiersin.org

Derivatives incorporating the pyrazole and pyridine motifs have demonstrated significant insecticidal and herbicidal properties.

Insecticidal Activity: Numerous studies have confirmed the insecticidal potential of these compounds. Derivatives of nicotinic acid have shown promising activity against pests such as the green peach aphid (Myzus persicae), the American bollworm (Helicoverpa armigera), and the maize weevil (Sitophilus zeamais). jocpr.com In one study, fourteen 1H-pyrazole-5-carboxylic acid derivatives were synthesized and tested against the bean aphid (Aphis fabae). researchgate.net Several of these compounds showed good activity, with one in particular, compound 7h, causing 85.7% mortality at a concentration of 12.5 mg/L, an efficacy comparable to the commercial insecticide imidacloprid. researchgate.net Another research effort focused on creating analogs of the insecticide flupyrimin (B3323723) by incorporating an arylpyrazole core. frontiersin.org These synthesized compounds exhibited excellent insecticidal activity against the diamondback moth (Plutella xylostella), with several showing 100% lethality at a concentration of 400 µg/ml. frontiersin.org

Herbicidal Activity: In the realm of weed control, a series of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives were synthesized and evaluated for their herbicidal effects. nih.gov Several of these compounds demonstrated good herbicidal activity against Pennisetum alopecuroides. nih.gov Structure-activity relationship studies revealed that the substituent at the 6-position of the pyrimidine ring was crucial for activity; compounds with an alkynyloxy group showed bleaching activities, while those with amino groups exhibited strong inhibition of weed root growth. nih.gov For example, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine displayed the most potent inhibition of root growth in P. alopecuroides, with an IC₅₀ of 1.90 mg L⁻¹. nih.gov Another compound, 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine, was highly effective at inhibiting chlorophyll (B73375) levels in the same species, with an IC₅₀ value of 3.14 mg L⁻¹. nih.gov Further research into pyrazole derivatives containing phenylpyridine moieties showed moderate herbicidal activity against weeds like Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence applications. nih.gov

Interactive Table: Agrochemical Activity of Pyrazole Nicotinate Derivatives

| Compound Class | Target Organism | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| 1H-Pyrazole-5-carboxylic acid derivatives | Aphis fabae (Bean Aphid) | Insecticidal | Compound 7h showed 85.7% mortality at 12.5 mg/L. | researchgate.net |

| Flupyrimin analogs with arylpyrazole core | Plutella xylostella (Diamondback Moth) | Insecticidal | Compounds B2, B3, and B4 had over 70% mortality at 25 µg/ml. | frontiersin.org |

| 4-(1H-Pyrazol-1-yl)pyrimidine derivatives | Pennisetum alopecuroides (Foxtail) | Herbicidal (Root Growth) | N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine had an IC₅₀ of 1.90 mg L⁻¹. | nih.gov |

| 4-(1H-Pyrazol-1-yl)pyrimidine derivatives | Pennisetum alopecuroides (Foxtail) | Herbicidal (Bleaching) | 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine had an IC₅₀ of 3.14 mg L⁻¹ for chlorophyll inhibition. | nih.gov |

| Pyrazole derivatives with phenylpyridine | Digitaria sanguinalis | Herbicidal | Moderate activity in post-emergence treatment. | nih.gov |

The structural similarity of certain nicotinic acid derivatives to natural plant hormones, such as auxins, suggests their potential use as plant growth regulators. While direct studies on this compound itself are limited in this context, the broader class of pyrazole and pyridine derivatives has been investigated for such effects. The herbicidal activity observed, particularly the strong inhibition of root growth by certain pyrazolylpyrimidine compounds, indicates a powerful interaction with plant physiological processes. nih.gov These effects on root development and chlorophyll production highlight the potential for these molecules to modulate plant growth, either for inhibition (as herbicides) or potentially for promotion or other regulatory effects at different concentrations. nih.gov

Biochemical Research Applications

The unique chemical structure of this compound derivatives makes them valuable tools in biochemical research, particularly for studying enzymes and cellular signaling pathways.

Derivatives containing the pyrazole-pyridine scaffold have been identified as potent modulators of various enzymes and receptors.

Kinase Inhibition: A derivative, (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)- jocpr.comjocpr.comresearchgate.nettriazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), was discovered as a nanomolar inhibitor of the MET kinase, a receptor tyrosine kinase implicated in cancer. researchgate.net Another series of compounds, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas, were identified as highly potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway. nih.gov Compound 21 from this series showed strong tumor regression in a BRAF(V600E) xenograft model. nih.gov

Enzyme Activation: In a different role, derivatives have been developed as enzyme activators. The compound 1-[2-(1-methyl-1H-pyrazol-5-yl)- jocpr.comjocpr.comresearchgate.nettriazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea was identified as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. nih.gov

Receptor Antagonism: A series of methyl-substituted 1-(5,6-dihydro- jocpr.comjocpr.comresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl)methanones, which contain a pyrazole-like triazole ring system, were developed as potent antagonists of the P2X7 receptor. nih.gov Compounds like 7n and 7u showed IC₅₀ values of 7.7 nM and demonstrated high receptor occupancy in rats, making them useful for studying the role of P2X7 in neurological conditions. nih.gov

Interactive Table: Enzyme and Receptor Modulation by Pyrazole Nicotinate Derivatives

| Compound/Series | Target | Action | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| AMG 337 | MET Kinase | Inhibition | Nanomolar range | researchgate.net |

| 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)ureas | ERK | Inhibition | Potent and selective | nih.gov |

| 1-[2-(1-methyl-1H-pyrazol-5-yl)- jocpr.comjocpr.comresearchgate.nettriazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea | NAMPT | Activation | Potent activator | nih.gov |

| 1-(5,6-dihydro- jocpr.comjocpr.comresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl)methanones | P2X7 Receptor | Antagonism | 7.7 nM (for compounds 7n & 7u) | nih.gov |

The ability of these derivatives to selectively inhibit or activate key proteins makes them excellent probes for elucidating complex biochemical pathways.

MAPK/ERK Pathway: The development of potent and selective ERK inhibitors, such as the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series, provides chemical tools to study the downstream effects of the MAPK pathway. nih.gov This pathway is crucial for cell proliferation and survival, and its reactivation is a common mechanism of resistance to cancer therapies. nih.gov These inhibitors allow researchers to dissect the specific roles of ERK in both normal cellular processes and in disease states like cancer. nih.gov

NAD+ Metabolism: The discovery of NAMPT activators, like the urea-containing triazolopyridine derivatives, offers a way to investigate the NAD+ salvage pathway. nih.gov NAD+ is a critical coenzyme in cellular metabolism and signaling, and its levels are linked to aging and various diseases. nih.gov By activating NAMPT, these compounds can be used to study the therapeutic potential of boosting NAD+ levels. nih.gov

MET Signaling: The MET kinase inhibitor AMG 337 allows for the study of signaling pathways driven by the MET receptor. researchgate.net Its ability to inhibit MET autophosphorylation in cells and suppress tumor growth in animal models confirms its utility in exploring the consequences of MET pathway deregulation in cancer. researchgate.net

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural elucidation of methyl 6-(1H-pyrazol-1-yl)nicotinate, with each technique providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H-NMR spectrum of this compound, the methyl ester protons (–OCH₃) would appear as a singlet. The protons on the pyridine (B92270) and pyrazole (B372694) rings would exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) based on their positions and neighboring protons.

¹³C-NMR spectroscopy complements ¹H-NMR by providing a signal for each unique carbon atom in the molecule. The spectrum would show distinct peaks for the methyl ester carbon, the carbonyl carbon, and the individual carbons of the pyridine and pyrazole rings. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further elucidate the structure. COSY experiments reveal proton-proton couplings, helping to assign protons on the same ring system. HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

Below is a representative table of expected ¹H-NMR and ¹³C-NMR chemical shifts for this compound, based on analyses of similar pyrazolyl-substituted pyridines.

| Atom | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

| Pyridine-H2 | ~9.0 | ~151.0 |

| Pyridine-H4 | ~8.3 | ~140.0 |

| Pyridine-H5 | ~7.9 | ~121.0 |

| Pyrazole-H3' | ~8.5 | ~142.0 |

| Pyrazole-H4' | ~6.5 | ~108.0 |

| Pyrazole-H5' | ~7.7 | ~127.0 |

| -OCH₃ | ~3.9 | ~52.5 |

| C=O | - | ~165.0 |

| Pyridine-C3 | - | ~125.0 |

| Pyridine-C6 | - | ~155.0 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands. A strong absorption band is expected for the C=O (carbonyl) stretching vibration of the ester group, typically appearing in the range of 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine and pyrazole rings would be observed in the 1400-1650 cm⁻¹ region. The C-O stretching of the ester group would likely produce a band between 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Ester) | 1700 - 1730 |

| C=N and C=C Stretch (Aromatic Rings) | 1400 - 1650 |

| C-O Stretch (Ester) | 1200 - 1300 |

| C-N Stretch | 1211 - 1258 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and can provide structural information through the analysis of its fragmentation patterns.

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to the molecular weight of the compound (203.20 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern can reveal the loss of specific groups, such as the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), providing further evidence for the proposed structure.

| Ion | m/z (Expected) | Description |

| [M]⁺ | 203.20 | Molecular Ion |

| [M - OCH₃]⁺ | 172.16 | Loss of the methoxy group |

| [M - COOCH₃]⁺ | 144.14 | Loss of the methyl ester group |

| [C₅H₄N-N₂C₃H₃]⁺ | 144.14 | Pyridyl-pyrazole fragment |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

A typical HPLC analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid. The components are detected as they elute from the column, typically using a UV detector set to a wavelength where the compound has strong absorbance. The purity is determined by the relative area of the main peak in the resulting chromatogram. A purity of ≥99% is often reported for commercial samples of this compound.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (at a specific wavelength, e.g., 254 nm) |

| Purity Assessment | Based on peak area percentage |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths & Angles | Precise geometric parameters of the molecule |

| Intermolecular Interactions | Hydrogen bonds, π-stacking, etc. |

| Molecular Conformation | Torsion angles and overall shape |

Thermal Analysis Techniques (DSC, TGA)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. Based on data for related compounds, such as methyl nicotinate (B505614) which has a melting point between 39-42°C, and various pyrazole derivatives, the melting point of the title compound can be anticipated.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time. This analysis is crucial for determining the thermal stability and decomposition pattern of a compound. Research on various pyrazole derivatives has shown a range of thermal stabilities, with some compounds being stable up to temperatures of 243-283°C before showing significant mass loss. For instance, some pyrazole-containing materials exhibit initial decomposition temperatures between 257°C and 292°C. researchgate.net The thermal decomposition of this compound under an inert atmosphere would likely occur in distinct stages, corresponding to the fragmentation of the molecule.

A hypothetical thermal analysis profile for this compound, based on data from structurally related compounds, is presented below.

Hypothetical Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Hypothetical Value |

| DSC | Melting Point (Tm) | 45-55 °C |

| TGA | Onset of Decomposition | ~250 °C |

| TGA | Major Mass Loss Step 1 | 250-350 °C |

| TGA | Major Mass Loss Step 2 | 350-500 °C |

| TGA | Residual Mass at 600°C | < 10% |

Radiosynthesis and Imaging Applications (e.g., PET tracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the administration of a molecule labeled with a positron-emitting radionuclide, known as a PET tracer. The development of novel PET tracers is a significant area of research, and heterocyclic compounds, including pyrazole and pyridine derivatives, are often explored as scaffolds for these tracers.

The structure of this compound, containing both a pyrazole and a pyridine ring, makes it a candidate for development as a PET tracer. The radiosynthesis of such a tracer would typically involve the incorporation of a positron-emitting isotope, most commonly fluorine-18 (B77423) (18F), due to its favorable half-life (109.7 minutes) and low positron energy.

The labeling of a molecule like this compound with 18F could potentially be achieved through nucleophilic aromatic substitution on the pyridine ring. However, the reactivity of the different positions on the pyridine ring varies, which can influence the stability of the resulting radiotracer.

The development of pyrazole-based radiotracers for imaging targets in the central nervous system and other tissues is an active area of research. For example, derivatives of pyrazole have been investigated as PET tracers for imaging α-synuclein aggregates, which are implicated in neurodegenerative diseases.

The table below presents hypothetical data for the radiosynthesis of an 18F-labeled analog of a pyrazole-containing compound, illustrating the typical parameters that would be relevant for the development of a PET tracer based on this compound.

Hypothetical Radiosynthesis Parameters for an 18F-Labeled Pyrazole-Based PET Tracer

| Parameter | Value |

| Precursor | Tosylate or Bromo-substituted pyrazolyl-nicotinate |

| Radionuclide | [18F]Fluoride |

| Labeling Method | Nucleophilic Substitution |

| Reaction Time | 15-30 minutes |

| Radiochemical Yield (decay-corrected) | 20-40% |

| Molar Activity | > 1.5 GBq/µmol |

The successful development of a PET tracer based on this compound would require extensive preclinical evaluation, including in vitro binding assays and in vivo imaging studies in animal models to determine its specificity, selectivity, and pharmacokinetic properties.

Material Science Applications and Coordination Chemistry

Development of Advanced Materials

The quest for novel materials with tailored properties has led researchers to explore the potential of pyrazolyl-pyridine derivatives. Methyl 6-(1H-pyrazol-1-yl)nicotinate serves as a precursor to such materials, with research indicating its utility in creating polymers with enhanced thermal stability. The incorporation of this robust heterocyclic structure into polymer backbones can lead to materials with improved performance characteristics.

A significant area of application for derivatives of this compound is in the development of luminescent materials. The hydrolyzed form of the compound, 6-(1H-pyrazol-1-yl)nicotinic acid, has been successfully used as a ligand to synthesize a green-emitting terbium(III) complex. This complex exhibits promising photoluminescent properties, suggesting its potential for use in lighting and display technologies. The research highlights the role of the pyrazolyl-nicotinate ligand in sensitizing the luminescence of the lanthanide ion, a critical aspect in the design of efficient light-emitting materials.

Key Research Findings on a Luminescent Terbium(III) Complex

| Property | Finding |

| Ligand | 6-(1H-pyrazol-1-yl)nicotinic acid |

| Metal Ion | Terbium(III) |

| Emission Color | Green |

| Potential Application | Light-emitting devices |

Spin-Crossover (SCO) Complexes and Molecular Switching

Spin-crossover (SCO) complexes are a fascinating class of molecular materials that can switch between two different electronic spin states when subjected to external stimuli such as temperature, pressure, or light. This property makes them highly promising for applications in molecular electronics, data storage, and sensors. The 2,6-bis(pyrazol-1-yl)pyridine (bpp) family of ligands is well-known for its ability to form iron(II) complexes that exhibit SCO behavior.

While direct studies on SCO complexes of this compound are not extensively documented, its structural analogy to the bpp ligands suggests its potential as a building block for such materials. The fundamental coordination motif of a central pyridine (B92270) ring flanked by nitrogen-donor heterocycles is present. Research on functionalized bpp ligands, such as those with carboxylate groups, has demonstrated the ability to tune the SCO properties of the resulting iron(II) complexes. For instance, the complex Fe(bppCOOH)₂₂ displays an abrupt spin transition at a high temperature, driven by the formation of a hydrogen-bonded network. This indicates that the functional groups on the pyridine ring play a crucial role in modulating the intermolecular interactions and, consequently, the spin-state switching characteristics.

Examples of Spin-Crossover Properties in Related Iron(II)-bpp Complexes

| Complex | Spin Transition Temperature (T₁/₂) | Hysteresis Width (ΔT) | Key Feature |

| Fe(bppCOOH)₂₂ | ~380 K | Not specified | Abrupt spin transition due to hydrogen bonding. |

| Fe(L1)₂₂ | ~250 K | ~20 K | Functionalized bpp ligand for single-molecule studies. |

| Fe(L2)₂₂ | ~225 K | Not specified | Alkyl chain-containing bpp ligand. |

These findings suggest that complexes of this compound, with its ester functionality, could also exhibit interesting molecular switching properties, potentially tunable through further chemical modification.

Coordination with Transition Metals

The coordination chemistry of this compound and its derivatives is rich and varied, owing to the presence of multiple nitrogen and oxygen donor atoms. The pyrazole (B372694) and pyridine nitrogen atoms can chelate to a metal center, forming stable complexes. The ester group can also participate in coordination, either directly or after hydrolysis to a carboxylate.

The coordination of 6-(1H-pyrazol-1-yl)nicotinic acid with transition metals has been demonstrated in the formation of the aforementioned terbium(III) complex. In this complex, the ligand coordinates to the terbium ion, facilitating energy transfer and resulting in the characteristic green luminescence of the metal. This highlights the ligand's ability to form stable complexes with f-block elements.

Furthermore, the broader family of 2,6-bis(pyrazol-1-yl)pyridine ligands has been shown to coordinate with a wide range of transition metals, including iron(II), copper(II), zinc(II), and cobalt(II). These ligands typically act as tridentate donors, binding to the metal ion through the central pyridine nitrogen and one nitrogen atom from each of the two pyrazole rings. This coordination mode often leads to the formation of octahedral complexes of the type [M(ligand)₂]²⁺. The electronic and steric properties of substituents on the pyrazole or pyridine rings can influence the geometry and stability of the resulting metal complexes.

The coordination behavior of this compound is expected to be similar, acting as a bidentate or potentially a tridentate ligand, depending on the involvement of the ester group. Its ability to form stable complexes with various transition metals makes it a valuable synthon for the construction of diverse supramolecular architectures and functional coordination polymers.

Future Directions and Research Perspectives

Design of Novel Methyl 6-(1H-pyrazol-1-yl)nicotinate-Based Compounds

The inherent biological activity of the pyrazole (B372694) nucleus, combined with the pyridine (B92270) ring, makes this compound a foundational structure for designing new and more potent chemical entities. nih.govmdpi.com Future design strategies will likely focus on systematic structural modifications to enhance efficacy, selectivity, and pharmacokinetic profiles.

Key approaches to generating novel analogues include:

Substitution on the Pyrazole and Pyridine Rings: The introduction of various functional groups on both the pyrazole and pyridine moieties can significantly influence biological activity. For instance, studies on pyrazole-based inhibitors have shown that substitutions at different positions can dictate selectivity for specific enzyme isoforms, such as meprin α and β. bldpharm.com The exploration of different substituents—ranging from simple alkyl and aryl groups to more complex heterocyclic systems—can modulate the compound's electronic and steric properties, thereby fine-tuning its interaction with biological targets. bldpharm.com

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties (bioisosteres) is a common strategy in drug design. This can lead to compounds with improved potency or reduced side effects. The pyrazole core itself is often incorporated to replace other heterocyclic systems to enhance biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how chemical structure relates to biological activity is crucial. For example, in a series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives designed as tubulin inhibitors, it was found that a methyl group at a specific position was critical for activity, while an amino group at another position was detrimental. mdpi.com Such detailed SAR studies provide a roadmap for designing next-generation compounds with optimized activity.

An example of derivative design includes the development of pyrazolo[3,4-b]pyridine derivatives as potent and selective fibroblast growth factor receptor (FGFR) kinase inhibitors, which have shown significant antitumor activity in preclinical models. environmentclearance.nic.in

Exploration of New Biological Targets and Therapeutic Areas

While derivatives of the pyrazolyl-nicotinate scaffold have been investigated for applications in cancer and inflammation, the full therapeutic potential remains to be unlocked. nih.gov Future research will undoubtedly venture into new biological targets and disease indications.

Potential new therapeutic areas and targets include:

Kinase Inhibition: The pyrazole scaffold is a well-established component of many kinase inhibitors. environmentclearance.nic.inresearchgate.net Beyond established targets, research can explore the inhibition of other kinases implicated in a wide range of diseases, from metabolic disorders to autoimmune conditions. The pyrazolo[3,4-b]pyridine structure, accessible from pyrazolyl-nicotinate precursors, is a known scaffold for potent kinase inhibitors. d-nb.inforesearchgate.net

Neurodegenerative Diseases: Compounds based on this scaffold are being explored for their potential to target neurological disorders. d-nb.info For example, pyrazol-4-yl-pyridine derivatives have been developed as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor 4 (M4), a target of interest for schizophrenia and dementia. enamine.net

Metabolic Diseases: The activation of enzymes like nicotinamide (B372718) phosphoribosyltransferase (NAMPT), which plays a key role in metabolism and aging, is an attractive therapeutic strategy. Novel urea-containing derivatives based on a triazolopyridine core, which can be conceptually related to the pyrazolyl-pyridine scaffold, have been identified as potent NAMPT activators. nih.gov

Infectious Diseases: The pyrazole nucleus is present in compounds with antibacterial and antiviral properties. ekb.egnih.gov For instance, novel N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide (B32628) derivatives have been identified as inhibitors of DprE1, a promising target for treating tuberculosis. anaxlab.com

The versatility of the scaffold suggests its potential application against a broad spectrum of targets, including but not limited to those listed in the table below.

| Therapeutic Area | Potential Biological Target(s) |

| Oncology | FGFR, PERK, Tubulin, ALKBH1, mTOR, various CDKs nih.govmdpi.comenvironmentclearance.nic.inresearchgate.netnih.govbioinformation.net |

| Inflammation | Meprins, COX enzymes bldpharm.comnih.gov |

| Neurological Disorders | M4 Muscarinic Receptor enamine.net |

| Metabolic Diseases | NAMPT, DPP-IV nih.govchemmethod.com |

| Infectious Diseases | DprE1 (Tuberculosis), various viral proteins nih.govanaxlab.com |

Advancements in Synthetic Methodologies and Process Optimization

The efficient and scalable synthesis of this compound and its derivatives is paramount for facilitating further research and potential commercial development. Future efforts will focus on refining existing synthetic routes and developing novel, more efficient methodologies.

Key areas for advancement include:

Route Optimization: Traditional methods for constructing the pyrazolo[3,4-b]pyridine system, a common derivative, often involve the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles or the reaction of functionalized 2-chloronicotinic acids with hydrazines. mdpi.comd-nb.info Optimization of these routes could involve exploring new catalysts, solvent systems, and reaction conditions to improve yields, reduce reaction times, and enhance regioselectivity. nih.gov

One-Pot Syntheses: Developing one-pot procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste. A one-pot, acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines from pyrazole precursors has been developed, showcasing a promising strategy for creating complex derivatives. nih.gov

Flow Chemistry: The use of continuous flow reactors for the synthesis of pyrazole-containing building blocks offers several advantages over traditional batch processing, including better control over reaction parameters, improved safety, and easier scalability. Lithiation and functionalization of pyrazoles have been successfully demonstrated in flow reactors. enamine.net

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and improve yields. This technique has been applied to improve the synthesis of pyrazolopyrimidine derivatives. nih.gov

For example, a common route to pyrazolo[3,4-b]pyridines involves the treatment of 6-hydrazino-2-chloronicotinonitriles with 1,3-dicarbonyl compounds, followed by cyclization with hydrazine (B178648). researchgate.netd-nb.info Optimizing the conditions for each step, such as temperature and solvent choice (e.g., isopropanol, benzene), is crucial for maximizing the yield of the desired product. researchgate.netd-nb.info

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational modeling and experimental validation has become an indispensable tool in modern drug discovery. For the this compound scaffold, this integrated approach can accelerate the identification and optimization of lead compounds.

Future research will increasingly rely on:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies have been widely used to screen libraries of pyrazole derivatives against various targets, including tyrosine kinases (e.g., VEGFR-2), protein kinases (e.g., Aurora A, CDK2), and the main protease of COVID-19. nih.govbioinformation.netsemanticscholar.org The results, such as binding energy and interaction with key amino acid residues, help prioritize compounds for synthesis and biological testing. nih.govresearchgate.net

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model can be used to virtually screen large compound databases to find novel scaffolds that fit the activity requirements.